Thiophene Regioisomerism: Thiophen-2-yl vs. Thiophen-3-yl Attachment Dictates Porcn Inhibitory Potency – Class-Level SAR Evidence
Within the N-pyridinyl acetamide chemotype claimed for Porcn inhibition, the position of thiophene attachment to the pyridine ring is a critical determinant of biochemical potency. Patent SAR data for structurally matched pairs demonstrate that moving the thiophene substituent from the 2-yl to the 3-yl position on the pyridine ring, or relocating the methylene linker from pyridin-4-yl to pyridin-3-yl, generates regioisomers that frequently exhibit >10-fold differences in Wnt pathway inhibitory activity in cellular reporter assays [1]. The target compound 2034546-46-6 retains the pyridin-4-yl methylene linker and thiophen-2-yl attachment that are consistently associated with the most potent Porcn inhibition within the claimed series. In contrast, the thiophen-3-yl regioisomer (CAS 2034307-76-9) and the pyridin-3-yl methylene analog (CAS 2034433-43-5) diverge structurally at pharmacophoric anchor points that orient the heterocycle within the Porcn binding pocket [1]. No head-to-head biochemical IC50 data for 2034546-46-6 versus these specific analogs have been publicly disclosed; however, the class-level SAR trend indicates that a regioisomeric switch can lead to a potency shift of 5- to 50-fold depending on the cellular context, as established for closely related matched molecular pairs within the same patent family [1].
| Evidence Dimension | Wnt pathway inhibitory potency – regioisomeric SAR |
|---|---|
| Target Compound Data | Thiophen-2-yl, pyridin-4-yl methylene configuration (retains active pharmacophore geometry consistent with high-potency exemplars in US10793562B2) |
| Comparator Or Baseline | Thiophen-3-yl isomer (CAS 2034307-76-9); pyridin-3-yl methylene isomer (CAS 2034433-43-5) – both constitute regioisomeric shifts at pharmacophoric positions |
| Quantified Difference | Class-level matched-pair analysis: regioisomeric switch at thiophene attachment or linker position typically yields 5- to 50-fold reduction in cellular Wnt reporter IC50 within this chemotype (exact values for target compound not publicly disclosed) |
| Conditions | Cellular Wnt reporter gene assay (HEK293 or equivalent) as described in US10793562B2 patent exemplification; no direct head-to-head data available for CAS 2034546-46-6 vs. specific comparators |
Why This Matters
Procurement of the incorrect thiophene or pyridine regioisomer may yield a compound with substantially reduced or abolished Wnt inhibitory activity, invalidating SAR campaigns or mechanistic studies.
- [1] Redx Pharma PLC, N-pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway, US10793562B2, Tables and Examples, 2019. https://patents.google.com/patent/US10793562B2/en View Source
